Methyl 2,3-difluoro-4-(methylamino)benzoate
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Overview
Description
Methyl 2,3-difluoro-4-(methylamino)benzoate is an organic compound characterized by the presence of two fluorine atoms, a methylamino group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,3-difluoro-4-(methylamino)benzoate typically involves the reaction of 2,3-difluorobenzoic acid with methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include methylamine, a suitable solvent (e.g., methanol), and a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-difluoro-4-(methylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 2,3-difluoro-4-(methylamino)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2,3-difluoro-4-(methylamino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable compound for studying biochemical pathways and developing new drugs.
Comparison with Similar Compounds
- Methyl 2,3-difluoro-4-(hexyloxy)benzoate
- Methyl 2,3-difluoro-4-(methylthio)benzoate
- Methyl 2,3-difluoro-4-[(2-methanesulfonamidoethyl)amino]benzoate
Comparison: Methyl 2,3-difluoro-4-(methylamino)benzoate is unique due to its specific substitution pattern and the presence of a methylamino group. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds. For instance, the methylamino group can enhance its solubility and reactivity compared to compounds with different substituents.
Properties
Molecular Formula |
C9H9F2NO2 |
---|---|
Molecular Weight |
201.17 g/mol |
IUPAC Name |
methyl 2,3-difluoro-4-(methylamino)benzoate |
InChI |
InChI=1S/C9H9F2NO2/c1-12-6-4-3-5(9(13)14-2)7(10)8(6)11/h3-4,12H,1-2H3 |
InChI Key |
HFMZQYZREAIJGQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=C(C=C1)C(=O)OC)F)F |
Origin of Product |
United States |
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